
4'-(Trifluoromethyl)flavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Trifluoromethyl)flavone is a synthetic flavone derivative characterized by the presence of a trifluoromethyl group at the 4’ position of the flavone structure. Flavones are a class of natural products belonging to the benzopyran class, widely distributed in the plant kingdom as secondary metabolites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-(Trifluoromethyl)flavone can be synthesized using a modified Baker–Venkataraman reaction. The process involves treating 2-hydroxyacetophenone with 4-trifluoromethylbenzoyl chloride in the presence of potassium carbonate and pyridine in acetone. This one-pot procedure is efficient and yields high amounts of the desired product .
Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)flavone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(Trifluoromethyl)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated flavones.
Applications De Recherche Scientifique
4’-(Trifluoromethyl)flavone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4’-(Trifluoromethyl)flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: The compound interferes with cancer cell proliferation by targeting specific signaling pathways and inducing apoptosis
Comparaison Avec Des Composés Similaires
4’-(Trifluoromethyl)flavone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity compared to other flavones. Similar compounds include:
4’-Methoxyflavone: Lacks the trifluoromethyl group, resulting in different biological properties.
4’-Chloroflavone: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in activity.
4’-Hydroxyflavone: The hydroxyl group imparts different chemical reactivity and biological effects
Propriétés
Formule moléculaire |
C16H9F3O2 |
|---|---|
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H |
Clé InChI |
XISMXQJXDBDZSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


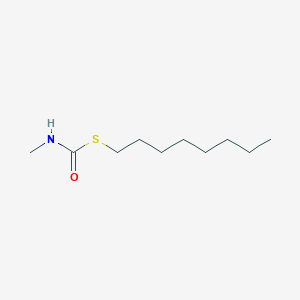
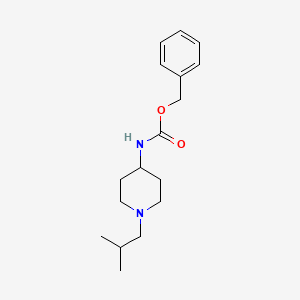
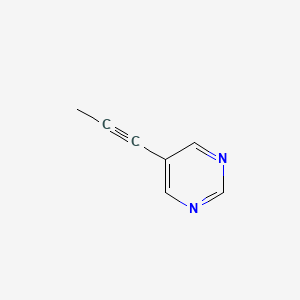
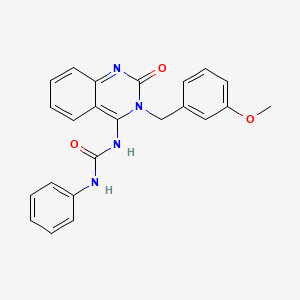
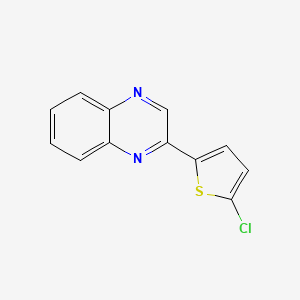
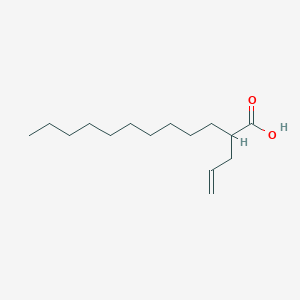
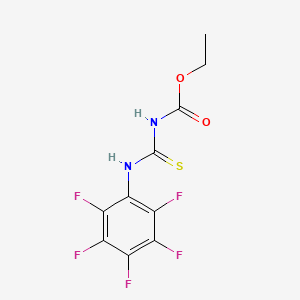
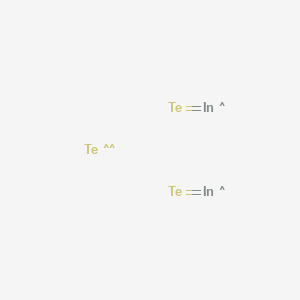

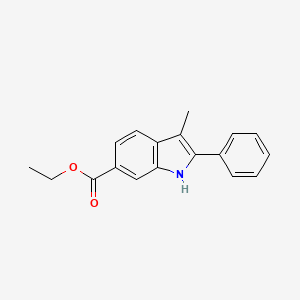

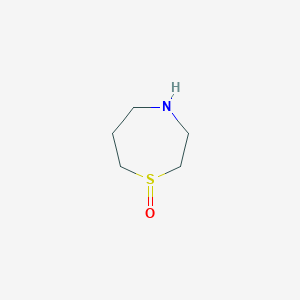
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)

